(2R)-2-Naphthalen-2-ylpropan-1-amine
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Overview
Description
(2R)-2-Naphthalen-2-ylpropan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-Naphthalen-2-ylpropan-1-amine involves the reductive amination of 2-naphthaldehyde with ®-1-phenylethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Chiral Resolution: Another approach involves the chiral resolution of racemic 2-Naphthalen-2-ylpropan-1-amine using chiral acids or chromatography techniques to obtain the desired (2R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Naphthalen-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-Naphthalen-2-ylpropan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: this compound derivatives have potential therapeutic applications, including as antidepressants or antipsychotics.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2R)-2-Naphthalen-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
(2S)-2-Naphthalen-2-ylpropan-1-amine: The enantiomer of (2R)-2-Naphthalen-2-ylpropan-1-amine, which may have different biological activities.
2-Naphthylamine: Lacks the propan-1-amine group, leading to different chemical and biological properties.
1-Naphthalen-2-ylpropan-1-amine: Positional isomer with the naphthalene ring attached at a different position.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties that can influence its interaction with chiral environments in biological systems.
Functional Groups:
Properties
IUPAC Name |
(2R)-2-naphthalen-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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